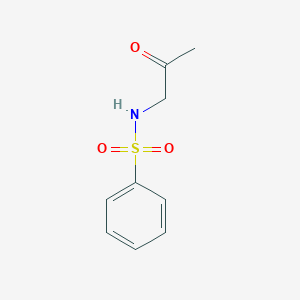

N-(2-Oxopropyl)benzenesulfonamide

説明

Structure

3D Structure

特性

CAS番号 |

90610-44-9 |

|---|---|

分子式 |

C9H11NO3S |

分子量 |

213.26 g/mol |

IUPAC名 |

N-(2-oxopropyl)benzenesulfonamide |

InChI |

InChI=1S/C9H11NO3S/c1-8(11)7-10-14(12,13)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChIキー |

IUSDJTFUFJTXBX-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CNS(=O)(=O)C1=CC=CC=C1 |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for N 2 Oxopropyl Benzenesulfonamide

Established Reaction Pathways for Compound Elaboration

The construction of N-(2-Oxopropyl)benzenesulfonamide is principally achieved through two logical and well-documented routes: N-alkylation of a parent sulfonamide or sulfonylation of a pre-functionalized amine.

N-Alkylation Strategies and Their Mechanistic Implications

The N-alkylation route involves the reaction of benzenesulfonamide (B165840) with a three-carbon electrophile containing a ketone or a masked ketone functionality. A common and direct precursor for this approach is chloroacetone (B47974).

The mechanism for this transformation is a nucleophilic substitution reaction. The nitrogen atom of benzenesulfonamide, made sufficiently nucleophilic by deprotonation with a base, attacks the electrophilic carbon atom of chloroacetone, displacing the chloride leaving group. The presence of a base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), is crucial to deprotonate the weakly acidic N-H of the sulfonamide, thereby generating the more potent sulfonamidate anion. researchgate.net

Simple stirring of a mixture of a sulfonamide, an alkyl halide, and a base like KOH in a suitable solvent typically yields the desired N,N-disubstituted sulfonamide in high yields. researchgate.net The reaction is generally applicable to various primary alkyl halides. researchgate.net

Table 1: Representative Conditions for N-Alkylation of Sulfonamides

| Sulfonamide Reactant | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Phenyl p-toluenesulfonamide | Benzyl chloride | KOH | BmimPF₆ (Ionic Liquid) | Room Temp. | 97% | researchgate.net |

| Benzenesulfonamide | tert-Butanol | Hafnium tetrachloride (catalyst) | N-Methylpyrrolidone | 150°C | 97.5% | google.com |

| p-Toluenesulfonamide | 1-Phenylethan-1-ol | t-BuOK | None (Alcohol as solvent) | Reflux | 95% | organic-chemistry.org |

Sulfonylation Routes and Precursor Synthesis

An alternative and highly efficient pathway is the sulfonylation of an amine. For the synthesis of N-(2-Oxopropyl)benzenesulfonamide, this involves the reaction of benzenesulfonyl chloride with 1-aminopropan-2-one (B1265363) (aminoacetone). libretexts.orgresearchgate.net Aminoacetone is often handled as its more stable hydrochloride salt, which requires the use of an additional equivalent of base to liberate the free amine for the reaction. researchgate.net

This reaction, a classic method for forming sulfonamides, is the basis of the Hinsberg test for distinguishing amine classes. libretexts.orgwikipedia.org The primary amine nitrogen of aminoacetone acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride and displacing the chloride ion. wikipedia.org The reaction is typically carried out in the presence of an aqueous base, such as sodium hydroxide, which neutralizes the hydrogen chloride generated during the reaction. libretexts.orgwikipedia.org

Table 2: General Conditions for Sulfonylation of Amines

| Amine Reactant | Sulfonyl Chloride | Base/Solvent System | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amines | Benzenesulfonyl chloride | Aqueous NaOH or KOH | Room Temp. | Forms soluble salt with primary amines, insoluble sulfonamide with secondary amines. | libretexts.orgwikipedia.org |

| Substituted Anilines | Benzenesulfonyl chloride | Not specified (aqueous base implied) | Not specified | Highly efficient reaction that goes to completion. | researchgate.net |

| Sulfonic aniline | Acyl chlorides | DIPEA in DCM | Room Temp. | General procedure for forming amides from sulfonic anilines. | nih.gov |

Alternative Synthetic Protocols (e.g., One-Pot, Multi-Component Reactions)

Modern synthetic chemistry offers more sophisticated, atom-economical alternatives to classical two-step procedures. One-pot syntheses, where reactants are subjected to successive reactions in a single reactor, are highly desirable.

A potential one-pot approach for N-(2-Oxopropyl)benzenesulfonamide could involve a "borrowing hydrogen" or "hydrogen autotransfer" methodology. This strategy allows for the N-alkylation of sulfonamides using alcohols as alkylating agents, generating only water as a byproduct. organic-chemistry.orgorganic-chemistry.org In a hypothetical application to this target molecule, benzenesulfonamide could be reacted with 1-amino-2-propanol in the presence of a suitable transition metal catalyst. The catalyst would transiently oxidize the alcohol to the corresponding aldehyde (which exists in equilibrium with the ketone, aminoacetone), which then condenses with the sulfonamide to form an imine intermediate. Subsequent transfer hydrogenation of the imine by the catalyst would yield the final product. Iridium and manganese complexes have proven effective for this type of transformation. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, represent another advanced strategy. While no specific MCR for N-(2-Oxopropyl)benzenesulfonamide is prominently documented, analogous one-pot, two-step syntheses of complex molecules like 2-aryl-benzimidazole-3-oxide derivatives have been developed, often utilizing microwave heating to accelerate the reaction. mdpi.com Such principles could be adapted to develop a convergent synthesis for the target sulfonamide.

Optimization of Reaction Parameters and Conditions

The efficiency, yield, and selectivity of the synthetic routes to N-(2-Oxopropyl)benzenesulfonamide are highly dependent on the chosen reaction parameters.

Influence of Solvent Systems on Yield and Selectivity

The choice of solvent can dramatically influence reaction outcomes. In N-alkylation reactions of sulfonamides, traditional solvents like DMF are effective, but ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF₆) have been shown to offer pronounced rate accelerations and higher yields. researchgate.net For certain catalytic N-alkylations using alcohols, conducting the reaction in the absence of a traditional solvent, using the alcohol reactant itself as the solvent, can lead to excellent isolated yields. researchgate.net In other cases, non-polar solvents like toluene (B28343) are effective, particularly for thermal alkylations. nih.gov

For sulfonylation reactions, a two-phase system using an aqueous base (like NaOH) is common, as seen in the Hinsberg reaction. libretexts.org For other amide bond formations, polar aprotic solvents like dichloromethane (B109758) (DCM) are frequently employed. nih.gov The development of reactions in environmentally benign solvents like water is a key goal of green chemistry, and water-soluble catalysts have been designed for N-alkylation of sulfonamides. rsc.org

Catalyst Evaluation and Mechanistic Role in Synthesis

Catalysis is central to many modern methods for sulfonamide synthesis, particularly for N-alkylation via the "borrowing hydrogen" mechanism.

Iridium Catalysts : Complexes such as [CpIrCl₂]₂ and water-soluble [CpIr(biimH₂)(H₂O)][OTf]₂ are highly efficient for the N-alkylation of sulfonamides with alcohols. organic-chemistry.orgrsc.org The mechanism involves the iridium center facilitating a hydrogen transfer process. It first oxidizes the alcohol to an aldehyde intermediate. This intermediate then condenses with the sulfonamide. Finally, the iridium hydride species, formed during the initial oxidation, reduces the resulting imine intermediate to afford the N-alkylated product. organic-chemistry.org

Manganese Catalysts : As a more earth-abundant and less expensive alternative to iridium, manganese-based catalysts have been developed. A well-defined Mn(I) PNP pincer precatalyst enables the efficient mono-N-alkylation of a diverse range of sulfonamides with both benzylic and simple primary aliphatic alcohols. organic-chemistry.orgresearchgate.net The mechanistic principle is also based on the borrowing hydrogen concept.

Lewis Acid Catalysts : In some N-alkylation reactions with alkyl halides, Lewis acids such as FeCl₃ and ZnCl₂ can be used as catalysts. dnu.dp.ua For alkylations using tert-butanol, hafnium tetrachloride (HfCl₄) has been shown to be an effective catalyst. google.com These catalysts typically function by activating the alkylating agent towards nucleophilic attack.

Green Chemistry Principles in the Synthesis of N-(2-Oxopropyl)benzenesulfonamide

Applying green chemistry principles to the synthesis of N-(2-Oxopropyl)benzenesulfonamide can reduce its environmental impact by minimizing waste, using safer solvents, and improving energy efficiency.

Solvent-Free Reactions and Alternative Media (e.g., Ionic Liquids, Water)

Solvent-Free Reactions: Performing the N-alkylation of sulfonamides under solvent-free conditions is a highly attractive green chemistry approach. organic-chemistry.org This can be facilitated by techniques such as microwave irradiation, which can accelerate the reaction rate and often leads to higher yields in shorter times. mdpi.com For example, the alkylation of amides and sulfonamides can be carried out by mixing the reactants with a solid base like potassium hydroxide and a phase-transfer catalyst, then heating the mixture without any solvent. researchgate.net This eliminates the need for potentially hazardous organic solvents and simplifies product work-up.

Alternative Media:

Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature and are considered potential green solvents due to their low vapor pressure, thermal stability, and recyclability. The N-alkylation of sulfonamides has been shown to proceed efficiently in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (BmimPF₆). google.com These solvents can enhance reaction rates and yields compared to conventional organic solvents. google.com

Water: Water is the most environmentally benign solvent. The N-alkylation of sulfonamides with alcohols has been successfully demonstrated in water using a water-soluble iridium catalyst. rsc.org This approach, known as a borrowing hydrogen reaction, is highly atom-economical as water is the only byproduct. diva-portal.org While this specific method uses an alcohol instead of an alkyl halide, it highlights the potential for developing aqueous synthetic routes. Phase-transfer catalysis can also enable the use of water in biphasic systems, allowing the reaction between water-insoluble organic reactants and aqueous-soluble inorganic bases. researchgate.net

Atom Economy and Reaction Efficiency Analysis

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com For the proposed synthesis of N-(2-Oxopropyl)benzenesulfonamide via N-alkylation of benzenesulfonamide with chloroacetone and a base like sodium hydroxide, the atom economy can be calculated as follows:

Reaction: C₆H₅SO₂NH₂ + ClCH₂COCH₃ + NaOH → C₉H₁₁NO₃S + NaCl + H₂O

Molecular Weights:

N-(2-Oxopropyl)benzenesulfonamide (Desired Product): 213.26 g/mol

Benzenesulfonamide: 157.19 g/mol

Chloroacetone: 92.52 g/mol

Sodium Hydroxide: 39.99 g/mol

Calculation: Percent Atom Economy = [Molecular Weight of Desired Product / (Sum of Molecular Weights of All Reactants)] x 100 Percent Atom Economy = [213.26 / (157.19 + 92.52 + 39.99)] x 100 Percent Atom Economy = [213.26 / 289.70] x 100 ≈ 73.6%

This calculation shows a reasonably good atom economy. The main byproducts are sodium chloride and water.

Reaction Efficiency: While atom economy provides a theoretical measure of efficiency, the actual efficiency is also determined by the chemical yield, which is affected by reaction conditions and potential side reactions. Alternative synthetic routes, such as the borrowing hydrogen methodology using an alcohol as the alkylating agent, offer a higher theoretical atom economy as water is the only byproduct. acs.orgresearchgate.netnih.govorganic-chemistry.orgnih.gov

Purification and Isolation Techniques for Synthetic Products

After the synthesis, the crude product N-(2-Oxopropyl)benzenesulfonamide needs to be isolated from unreacted starting materials, the base, the salt byproduct, and any side products. This is typically achieved through a combination of extraction and chromatographic or crystallization techniques.

Chromatographic Separations (e.g., Silica Gel Chromatography)

Silica gel column chromatography is a standard and effective method for purifying sulfonamides. teledynelabs.com

Stationary Phase: Silica gel is a polar adsorbent and is the most common choice for the purification of moderately polar compounds like N-(2-Oxopropyl)benzenesulfonamide. rochester.edu

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is typically used. For a compound like N-(2-Oxopropyl)benzenesulfonamide, a gradient elution starting with a non-polar solvent system, such as hexane/ethyl acetate (B1210297), and gradually increasing the polarity by increasing the proportion of ethyl acetate would likely be effective. The optimal solvent system is usually determined beforehand by thin-layer chromatography (TLC). nih.govsilicycle.comcolumn-chromatography.com

Detection: Fractions collected from the column can be analyzed by TLC to identify those containing the pure product.

Crystallization Methods and Purity Assessment

Crystallization is a powerful technique for purifying solid compounds. researchgate.netreddit.comunifr.chpitt.eduyoutube.com

Solvent Selection: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For sulfonamides, common crystallization solvents include ethanol (B145695), ethanol/water mixtures, or ethyl acetate/hexane mixtures. researchgate.net The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow the formation of pure crystals.

Purity Assessment: The purity of the crystallized N-(2-Oxopropyl)benzenesulfonamide can be assessed by several methods:

Melting Point Determination: A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a broader range.

Chromatographic Analysis: Techniques like TLC or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities. A pure compound should show a single spot on a TLC plate or a single peak in an HPLC chromatogram under various conditions.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the structure of the compound and can also reveal the presence of impurities.

Chemical Reactivity and Mechanistic Studies of N 2 Oxopropyl Benzenesulfonamide

Electronic Structure and Reactive Sites Analysis

The electronic structure of N-(2-Oxopropyl)benzenesulfonamide is characterized by the electron-withdrawing nature of the benzenesulfonyl group and the presence of a reactive carbonyl group. The sulfonamide moiety significantly influences the electron density across the molecule. The sulfur atom, in its high oxidation state (+6), and the two oxygen atoms attached to it, create a powerful electron-withdrawing effect. This effect extends to the nitrogen atom and, to a lesser extent, the attached propanone group.

The primary reactive sites within the molecule can be identified as:

The Ketone Carbonyl Group: The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. The oxygen atom, with its lone pairs of electrons, is a nucleophilic and basic site.

The Sulfonamide Moiety: The nitrogen atom of the sulfonamide is generally weakly basic and can be deprotonated under strongly basic conditions. The sulfur atom is highly electrophilic, though reactions directly at the sulfur center are less common than those involving the nitrogen or the carbonyl group.

The α-Carbon: The carbon atom adjacent to the carbonyl group (the α-carbon) is acidic and can be deprotonated by a suitable base to form an enolate, which is a potent nucleophile.

Investigation of Nucleophilic and Electrophilic Reactivity

The dual functionality of N-(2-Oxopropyl)benzenesulfonamide allows for a range of nucleophilic and electrophilic reactions.

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group is a primary site for nucleophilic addition reactions. A variety of nucleophiles can attack the electrophilic carbonyl carbon.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl Group

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Grignard Reagents | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Amines | Primary amines (R-NH₂) | Imine (Schiff base) |

The formation of imines and related compounds through condensation with amines is a particularly relevant reaction, often serving as a precursor for more complex molecular architectures.

Reactivity of the Sulfonamide Nitrogen and Sulfur Centers

The reactivity of the sulfonamide group is more nuanced. The nitrogen atom, while not strongly nucleophilic due to the adjacent sulfonyl group, can undergo reactions under specific conditions. For instance, it can be alkylated or acylated, typically after deprotonation with a strong base.

The sulfur atom is highly electrophilic but generally unreactive towards common nucleophiles due to steric hindrance and the stability of the sulfonyl group. Cleavage of the S-N or S-C bond typically requires harsh reaction conditions.

Transformation Reactions

N-(2-Oxopropyl)benzenesulfonamide can undergo various transformations to yield new molecular structures.

Reduction and Oxidation Processes

The ketone functionality can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. The choice of reagent can allow for chemoselective reduction of the ketone in the presence of the sulfonamide.

Oxidation of N-(2-Oxopropyl)benzenesulfonamide is less straightforward. The benzene (B151609) ring can be oxidized under harsh conditions, but this is often non-selective. The methylene (B1212753) group adjacent to the ketone could potentially be oxidized, but this would likely require specific reagents to avoid reaction at other sites.

Condensation and Cyclization Reactions

Condensation reactions represent a significant pathway for elaborating the structure of N-(2-Oxopropyl)benzenesulfonamide. The α-protons to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol-type condensation reactions with other carbonyl compounds.

Intramolecular cyclization is also a possibility. For instance, under certain conditions, the enolate could potentially attack the electrophilic sulfur atom of the sulfonamide, although this is a less common cyclization pathway. More plausible are intermolecular condensation reactions, such as the reaction between two molecules of N-(2-Oxopropyl)benzenesulfonamide under basic conditions to form a self-condensation product.

Furthermore, condensation reactions with other bifunctional reagents can lead to the formation of heterocyclic systems. For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyrazole (B372694) or related nitrogen-containing rings. The condensation of sulfonamides with aldehydes or ketones can also lead to the formation of various heterocyclic structures, a strategy widely used in medicinal chemistry. mdpi.commdpi.com

Table 2: Potential Condensation and Cyclization Reactions

| Reaction Type | Reactant(s) | Potential Product |

| Aldol Condensation | Self-condensation with base | β-hydroxy ketone derivative |

| Knoevenagel Condensation | With an active methylene compound | α,β-unsaturated ketone derivative |

| Paal-Knorr Synthesis | With a 1,4-dicarbonyl compound | Substituted pyrrole |

| Gewald Reaction | With elemental sulfur and an active methylene nitrile | Substituted thiophene |

Substitution and Addition Reactions

The primary reactivity of N-(2-Oxopropyl)benzenesulfonamide centers around its ketone functional group. This carbonyl group is susceptible to nucleophilic addition reactions, which form the basis for several synthetic transformations. A key example is the asymmetric reduction of the ketone to a secondary alcohol, a reaction of significant interest in stereoselective synthesis.

One notable study involves the asymmetric transfer hydrogenation of N-(2-Oxopropyl)benzenesulfonamide using a catalyst system derived from [Rh(cod)Cl]₂ and a chiral Schiff base ligand. In this reaction, 2-propanol serves as the hydrogen source. The core of this transformation is the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation to yield the corresponding alcohol, N-(2-hydroxypropyl)benzenesulfonamide. The chirality of the resulting alcohol is dictated by the chiral environment created by the rhodium catalyst and its ligand.

Another significant reaction is the biocatalytic reduction of the carbonyl group. Studies have employed various microorganisms and their isolated enzymes to achieve this transformation with high enantioselectivity. For instance, the yeast Pichia glucozyma has been shown to reduce N-(2-Oxopropyl)benzenesulfonamide to (R)-N-(2-hydroxypropyl)benzenesulfonamide with excellent enantiomeric excess. This reaction involves the addition of a hydride equivalent from a cofactor, typically NADPH, to the prochiral ketone.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for transformations involving N-(2-Oxopropyl)benzenesulfonamide has been approached through kinetic studies and the characterization of reaction outcomes, particularly in the context of asymmetric catalysis.

Kinetic Studies and Rate Law Determination

Kinetic studies on the enzymatic reduction of N-(2-Oxopropyl)benzenesulfonamide have provided insights into the reaction mechanism. In a study utilizing a short-chain dehydrogenase/reductase from the thermophilic archaeon Sulfolobus solfataricus (SsADH), the enzyme demonstrated activity towards N-(2-Oxopropyl)benzenesulfonamide. The kinetic parameters for this reaction were determined, revealing a Michaelis-Menten constant (Km) of 1.7 ± 0.2 mM and a catalytic rate constant (kcat) of 13.0 ± 0.5 s⁻¹.

The Km value indicates the substrate concentration at which the reaction rate is half of the maximum, providing a measure of the enzyme's affinity for the substrate. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. These parameters are crucial for understanding the efficiency of the catalytic process. The data suggests a moderate affinity and a significant catalytic turnover rate for N-(2-Oxopropyl)benzenesulfonamide by this particular enzyme.

Table 1: Kinetic Parameters for the Enzymatic Reduction of N-(2-Oxopropyl)benzenesulfonamide by SsADH

| Parameter | Value |

| Km (mM) | 1.7 ± 0.2 |

| kcat (s⁻¹) | 13.0 ± 0.5 |

| kcat/Km (s⁻¹mM⁻¹) | 7.6 |

Identification of Transient Species via Spectroscopic Methods

Direct spectroscopic identification of transient species for reactions involving N-(2-Oxopropyl)benzenesulfonamide is not extensively documented in dedicated studies. However, mechanistic proposals for related catalytic reductions infer the formation of intermediate complexes. In the rhodium-catalyzed transfer hydrogenation, the proposed mechanism involves the formation of a transient rhodium-hydride species. The substrate, N-(2-Oxopropyl)benzenesulfonamide, then coordinates to this metal center, facilitating the hydride transfer to the carbonyl carbon through a six-membered ring transition state. While these intermediates are key to the reaction, their short lifetimes make direct spectroscopic observation challenging without specialized techniques like cryo-spectroscopy, which have not been specifically reported for this compound.

Computational Validation of Proposed Mechanisms

While specific computational studies focusing exclusively on N-(2-Oxopropyl)benzenesulfonamide are scarce, computational methods have been widely used to validate the mechanisms of similar catalytic reductions. For the enzymatic reduction by short-chain dehydrogenases/reductases, docking studies and quantum mechanics/molecular mechanics (QM/MM) calculations are standard tools. These studies model the binding of the substrate within the enzyme's active site. For a substrate like N-(2-Oxopropyl)benzenesulfonamide, computational models would predict its orientation relative to the NADPH cofactor and key catalytic residues (e.g., Ser, Tyr, Lys). The models would validate a mechanism where a tyrosine residue acts as the general acid, protonating the carbonyl oxygen, while a hydride is delivered from the C4 position of the nicotinamide (B372718) ring of NADPH to the carbonyl carbon, consistent with the observed stereochemical outcome.

Advanced Spectroscopic and Structural Characterization of N 2 Oxopropyl Benzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a powerful lens through which to view the molecular structure of N-(2-Oxopropyl)benzenesulfonamide in solution. One-dimensional ¹H and ¹³C NMR offer initial insights, while multidimensional techniques are crucial for definitive assignments and understanding spatial relationships between atoms.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

To unequivocally assign the proton and carbon signals of N-(2-Oxopropyl)benzenesulfonamide, a suite of two-dimensional NMR experiments is employed. These experiments reveal through-bond and through-space correlations, allowing for a complete mapping of the molecular framework.

A Correlation Spectroscopy (COSY) experiment is fundamental for identifying proton-proton (¹H-¹H) coupling networks. For N-(2-Oxopropyl)benzenesulfonamide, a cross-peak would be expected between the methylene (B1212753) protons (-CH₂-) and the amine proton (-NH-), confirming their adjacent positions.

The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates directly bonded proton and carbon atoms. columbia.edu This is essential for assigning the carbon signals of the methylene group and the methyl group of the propanone moiety to their respective attached protons.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most informative for this molecule, as it reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu Key HMBC correlations would include:

The protons of the phenyl ring showing correlations to the sulfonamide carbon (C-S).

The amine proton showing a correlation to the carbonyl carbon (C=O) of the propanone group, confirming the N-C bond.

The methylene protons showing correlations to both the sulfonamide nitrogen and the carbonyl carbon.

The methyl protons of the acetyl group showing a strong correlation to the carbonyl carbon.

These combined techniques provide an unambiguous assignment of all proton and carbon resonances, as detailed in the following tables.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-Oxopropyl)benzenesulfonamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho) | 7.85 - 7.95 | Doublet |

| Phenyl-H (meta, para) | 7.50 - 7.70 | Multiplet |

| NH | 5.0 - 6.0 | Triplet (broad) |

| CH₂ | 4.2 - 4.4 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-Oxopropyl)benzenesulfonamide

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 205 - 210 |

| C-S (ipso) | 138 - 142 |

| Phenyl-C (para) | 132 - 134 |

| Phenyl-C (ortho) | 128 - 130 |

| Phenyl-C (meta) | 126 - 128 |

| CH₂ | 50 - 55 |

Dynamic NMR for Conformational Equilibrium and Hindered Rotation Studies

The single bonds within the N-CH₂-C(O)-CH₃ side chain of N-(2-Oxopropyl)benzenesulfonamide allow for considerable conformational flexibility. Rotation around the S-N and N-C bonds can be hindered, potentially leading to the existence of multiple stable conformers in solution at room temperature.

Dynamic NMR (DNMR) spectroscopy is the technique of choice to study these conformational equilibria. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interchange between different conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is raised, these signals will broaden and eventually coalesce into a single, time-averaged signal.

Analysis of the coalescence temperature and the line shape can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. This is particularly relevant for the methylene protons, which are diastereotopic if rotation around the S-N bond is slow.

Solid-State NMR for Crystalline Form Analysis

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of N-(2-Oxopropyl)benzenesulfonamide in its crystalline form. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientations and intermolecular packing.

Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N. Differences in the ¹³C chemical shifts between the solid-state and solution-state spectra can reveal the effects of crystal packing and specific intermolecular interactions on the electronic environment of the carbon atoms. rsc.orgrsc.org

Furthermore, ssNMR is highly sensitive to polymorphism, where a compound can exist in multiple crystalline forms. Each polymorph will typically give a distinct ssNMR spectrum, making it a powerful tool for identifying and characterizing different crystalline phases.

Single Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a complete picture of the molecular conformation and its arrangement within the crystal lattice.

Determination of Absolute and Relative Stereochemistry (if chiral)

N-(2-Oxopropyl)benzenesulfonamide is an achiral molecule and therefore does not exhibit stereoisomerism. If a chiral center were present, single-crystal X-ray diffraction using anomalous dispersion could be used to determine the absolute stereochemistry.

Analysis of Hydrogen Bonding and Supramolecular Interactions in the Solid State

In the solid state, the structure of N-(2-Oxopropyl)benzenesulfonamide is expected to be heavily influenced by hydrogen bonding and other supramolecular interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O).

Based on crystallographic studies of similar N-substituted benzenesulfonamides, it is highly probable that the N-H group will act as a hydrogen bond donor to one of the sulfonyl oxygens of a neighboring molecule, forming intermolecular N-H···O=S hydrogen bonds. nih.govnih.govznaturforsch.com This interaction is a common and robust motif in the crystal packing of sulfonamides, often leading to the formation of infinite chains or dimeric structures.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are paramount for identifying functional groups and gaining insights into the conformational landscape of N-(2-Oxopropyl)benzenesulfonamide.

The FT-IR and Raman spectra of N-(2-Oxopropyl)benzenesulfonamide are expected to exhibit characteristic bands corresponding to its constituent functional groups: the aromatic ring, the sulfonamide moiety, and the ketone group. Based on data from similar sulfonamide-containing compounds, a detailed assignment of the principal vibrational modes can be inferred. researchgate.net

Key vibrational frequencies for N-(2-Oxopropyl)benzenesulfonamide are anticipated as follows:

Sulfonamide Group (SO₂NH): The sulfonamide group is characterized by strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically observed in the ranges of 1370-1330 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The S-N stretching vibration is expected to appear in the 950-860 cm⁻¹ region. researchgate.net The N-H stretching vibration of the sulfonamide would manifest as a band in the 3300-3200 cm⁻¹ range.

Ketone Group (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone group is a definitive feature, typically appearing around 1725-1705 cm⁻¹. The presence of the adjacent methylene group (CH₂) will also give rise to characteristic stretching and bending vibrations.

Aromatic Ring (Benzene): The benzene (B151609) ring will produce several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, which can provide information about the substitution pattern.

The complementary nature of FT-IR and Raman spectroscopy is crucial for a complete vibrational analysis. While the polar SO₂ and C=O groups are expected to show strong bands in the FT-IR spectrum, the less polar aromatic ring vibrations may be more prominent in the Raman spectrum. Conformational analysis can be aided by studying shifts in vibrational frequencies, which can be influenced by intermolecular interactions such as hydrogen bonding involving the sulfonamide N-H and the ketone C=O.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for N-(2-Oxopropyl)benzenesulfonamide

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Sulfonamide | N-H Stretch | 3300-3200 | Weak |

| SO₂ Asymmetric Stretch | 1370-1330 | Medium | |

| SO₂ Symmetric Stretch | 1170-1150 | Strong | |

| S-N Stretch | 950-860 | Medium | |

| Ketone | C=O Stretch | 1725-1705 | Strong |

| Aromatic | C-H Stretch | >3000 | Strong |

| C=C Stretch | 1600-1450 | Strong | |

| C-H Out-of-Plane Bend | 900-675 | Medium |

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For N-(2-Oxopropyl)benzenesulfonamide (C₁₀H₁₃NO₄S), the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS, thereby confirming its molecular formula.

Upon electrospray ionization in positive ion mode, N-(2-Oxopropyl)benzenesulfonamide would form a protonated molecule [M+H]⁺. The subsequent fragmentation in an MS/MS experiment would likely proceed through several key pathways:

Cleavage of the S-N Bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the benzenesulfonyl cation (m/z 141) and the neutral loss of the 2-oxopropylamine side chain.

Cleavage of the N-C Bond: Fragmentation of the bond between the nitrogen and the propyl chain would result in the formation of a fragment corresponding to the benzenesulfonamide (B165840) ion (m/z 158) and the loss of an acetonyl radical.

McLafferty Rearrangement: The presence of a ketone and a gamma-hydrogen (on the sulfonamide nitrogen) could potentially lead to a McLafferty-type rearrangement, although this is less common for N-substituted sulfonamides.

Loss of SO₂: Another characteristic fragmentation of sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant neutral loss of 64 Da.

Table 2: Predicted HRMS and MS/MS Fragmentation Data for N-(2-Oxopropyl)benzenesulfonamide

| Ion | Formula | Theoretical m/z | Fragmentation Pathway |

| [M+H]⁺ | C₁₀H₁₄NO₄S⁺ | 244.0638 | Parent Ion |

| [C₆H₅SO₂]⁺ | C₆H₅O₂S⁺ | 141.0005 | Cleavage of S-N bond |

| [C₆H₅SO₂NH₃]⁺ | C₆H₈NO₂S⁺ | 158.0270 | Cleavage of N-C bond |

| [M+H - SO₂]⁺ | C₁₀H₁₄NO₂⁺ | 180.0965 | Loss of sulfur dioxide |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if enantiomeric)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are specifically used to study chiral molecules, which are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

To determine if chiroptical spectroscopy is applicable to N-(2-Oxopropyl)benzenesulfonamide, an analysis of its molecular structure for chirality is necessary. A molecule is chiral if it contains a stereocenter (typically a carbon atom bonded to four different groups) and lacks a plane of symmetry.

The structure of N-(2-Oxopropyl)benzenesulfonamide consists of a benzenesulfonyl group attached to the nitrogen atom of an aminoacetone (1-aminopropan-2-one) moiety. The carbon atoms in the propyl chain are not stereocenters. The methylene carbon (C1) is bonded to two hydrogen atoms, and the carbonyl carbon (C2) is sp² hybridized. The terminal methyl carbon (C3) has three hydrogen atoms. Therefore, N-(2-Oxopropyl)benzenesulfonamide does not possess a stereocenter and is an achiral molecule.

As N-(2-Oxopropyl)benzenesulfonamide is achiral, it does not have enantiomers and will not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as CD and ORD are not applicable for its stereochemical characterization.

Computational and Theoretical Investigations of N 2 Oxopropyl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern chemical research. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide array of its properties.

The first step in any computational study is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For a flexible molecule like N-(2-Oxopropyl)benzenesulfonamide, which possesses several rotatable single bonds, this involves a conformational analysis to identify the global minimum energy structure among many possible conformers.

DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform these calculations. The process systematically adjusts bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. The resulting optimized geometry is crucial as it serves as the foundation for all subsequent property calculations.

Illustrative Optimized Geometry Parameters: The following table presents a hypothetical set of optimized geometric parameters for the global minimum energy conformer of N-(2-Oxopropyl)benzenesulfonamide, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| S-O1 (Sulfonyl) | 1.435 | |

| S-O2 (Sulfonyl) | 1.435 | |

| S-N | 1.630 | |

| S-C (Aromatic) | 1.770 | |

| N-C (Methylene) | 1.470 | |

| C=O (Ketone) | 1.215 | |

| Bond Angles (°) | ||

| O1-S-O2 | 119.5 | |

| N-S-C (Aromatic) | 107.0 | |

| S-N-C (Methylene) | 118.0 | |

| Dihedral Angle (°) | ||

| C(ar)-S-N-C(me) | -75.0 |

Note: This data is illustrative and represents typical values for similar functional groups.

Once the geometry is optimized, the electronic structure can be analyzed in detail. Key aspects include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical hardness. A smaller gap suggests higher reactivity.

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis are used to calculate the partial atomic charges on each atom. This reveals the charge distribution across the molecule, highlighting polar bonds and identifying electrophilic or nucleophilic centers.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), which are prone to nucleophilic attack. For N-(2-Oxopropyl)benzenesulfonamide, the MEP would likely show negative potential around the sulfonyl and carbonyl oxygen atoms and positive potential around the amine proton (if present) and aromatic hydrogens.

Illustrative Electronic Properties:

| Property | Calculated Value (Hartrees) | Calculated Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.213 | 5.80 |

Note: This data is for illustrative purposes only.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data or identifying unknown compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).

IR Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared absorption can be predicted. These calculated frequencies are often scaled by an empirical factor to better match experimental values. This analysis helps assign specific vibrational modes (e.g., S=O stretch, C=O stretch, N-H bend) to peaks in an experimental IR spectrum.

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is used to simulate electronic excitations from occupied to unoccupied orbitals. This allows for the prediction of the maximum absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the molecule's electronic transitions.

Illustrative Predicted Spectroscopic Data:

| Spectrum | Functional Group/Proton | Predicted Value |

| ¹³C NMR | C=O (Ketone) | ~205 ppm |

| ¹H NMR | CH₃ (Methyl) | ~2.2 ppm |

| IR | C=O Stretch | ~1720 cm⁻¹ |

| IR | SO₂ Asymmetric Stretch | ~1340 cm⁻¹ |

| UV-Vis | λmax | ~220 nm, ~265 nm |

Note: These values are representative examples and not from specific calculations on this molecule.

Reaction Mechanism Simulations and Transition State Modeling

Theoretical chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction. For a potential reaction involving N-(2-Oxopropyl)benzenesulfonamide, such as an aldol reaction or nucleophilic addition to the carbonyl group, computational methods can be used to:

Identify Reactants, Products, and Intermediates: The structures of all species involved in the reaction are fully optimized.

Locate Transition States (TS): The transition state is the highest energy point along the reaction coordinate. It is located as a first-order saddle point on the potential energy surface.

Calculate Activation Energy: The energy difference between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate.

These simulations provide a step-by-step understanding of bond-breaking and bond-forming processes that are often impossible to observe experimentally.

Molecular Dynamics Simulations for Solution-State Behavior and Solvent Effects

While quantum calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic solution environment. In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water or DMSO), and the system's evolution is tracked over time by solving Newton's equations of motion.

For N-(2-Oxopropyl)benzenesulfonamide, MD simulations could reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around polar groups like the sulfonyl and carbonyl moieties.

Conformational Dynamics: How the molecule's shape and dihedral angles fluctuate over time in solution.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the molecule and the solvent.

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data

QSAR studies aim to correlate a molecule's structural features with its biological activity. The computational data generated for N-(2-Oxopropyl)benzenesulfonamide can be used to calculate a wide range of molecular descriptors that are essential for building QSAR models. These descriptors quantify various aspects of the molecule's structure and properties.

Illustrative QSAR Descriptors:

| Descriptor Class | Descriptor Name | Description |

| Electronic | HOMO/LUMO Energy | Relates to electron-donating/accepting ability. |

| Dipole Moment | Measures the overall polarity of the molecule. | |

| Steric | Molecular Volume/Surface Area | Describes the size and shape of the molecule. |

| Topological | Wiener Index | Relates to molecular branching. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts the hydrophobicity of the molecule. |

These computed descriptors can then be used as variables in statistical models to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and materials science research.

Exploration of Molecular Interactions and Target Identification for N 2 Oxopropyl Benzenesulfonamide

In Vitro Biochemical Assays for Ligand-Target Binding Affinity

In vitro biochemical assays are fundamental in determining the biological activity of a compound by measuring its interaction with specific molecular targets, such as enzymes or receptors.

Enzyme Inhibition Studies (e.g., Kᵢ, IC₅₀ determination)

There is no published data on the enzyme inhibition properties of N-(2-Oxopropyl)benzenesulfonamide, including key metrics like the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values are critical for quantifying the potency of an inhibitor against a specific enzyme. For a compound like this, researchers would typically screen it against a panel of enzymes, particularly those for which other sulfonamides have shown activity, such as carbonic anhydrases or kinases.

Receptor Binding Profiling and Selectivity Assessment

Similarly, no receptor binding profiles for N-(2-Oxopropyl)benzenesulfonamide are available in the scientific literature. Such studies would involve testing the compound's ability to bind to a wide range of biological receptors to identify potential targets and assess its selectivity. High selectivity is a desirable characteristic for a therapeutic compound as it can minimize off-target effects.

Biophysical Techniques for Studying Molecular Recognition

Biophysical techniques provide detailed insights into the physical principles governing the interaction between a ligand and its target molecule.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

No Isothermal Titration Calorimetry (ITC) studies have been published for N-(2-Oxopropyl)benzenesulfonamide. ITC is a powerful technique used to measure the thermodynamic parameters of binding, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). This information helps to understand the driving forces behind the molecular recognition process.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no Surface Plasmon Resonance (SPR) studies available for N-(2-Oxopropyl)benzenesulfonamide. SPR is used to measure the kinetics of a binding event in real-time, providing data on the association (kₐ) and dissociation (kₒ) rate constants. This allows for the determination of the binding affinity (K₋) and provides a deeper understanding of the interaction dynamics.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Computational methods like molecular docking and molecular dynamics simulations are often used to predict and analyze the binding of a ligand to a protein target at the atomic level.

No molecular docking or molecular dynamics simulation studies specifically focused on N-(2-Oxopropyl)benzenesulfonamide have been found in the literature. Such studies would theoretically be used to predict the binding pose of the compound within the active site of a potential target protein and to simulate the stability and dynamics of the resulting complex over time. These computational approaches are valuable for generating hypotheses about potential biological targets and for guiding the design of more potent and selective analogs.

Co-crystallization and X-ray Structural Elucidation of Compound-Protein Complexes

Co-crystallization followed by X-ray diffraction analysis is a powerful technique to visualize the three-dimensional structure of a small molecule bound to its protein target at atomic resolution. This method provides invaluable insights into the precise binding mode, conformational changes in both the ligand and the protein, and the specific molecular interactions that stabilize the complex. For sulfonamide-based compounds, a primary and well-studied target is the metalloenzyme carbonic anhydrase (CA). nih.govtandfonline.com

The general procedure for obtaining a co-crystal structure involves preparing a solution containing both the purified target protein and the compound of interest, in this case, N-(2-Oxopropyl)benzenesulfonamide. Crystallization is then induced by various techniques, such as vapor diffusion, where the solvent is slowly removed, leading to the formation of a highly ordered crystal lattice of the protein-ligand complex. These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. nih.gov

In the context of benzenesulfonamides binding to carbonic anhydrases, X-ray crystal structures consistently reveal a characteristic binding motif. The deprotonated sulfonamide nitrogen atom directly coordinates to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. nih.govnih.gov This interaction is a hallmark of sulfonamide inhibition of CAs. Additionally, the sulfonamide oxygen atoms typically form a network of hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in human CA II) and a water molecule, further anchoring the inhibitor. The benzene (B151609) ring and its substituents then extend into different regions of the active site, where they can form various non-covalent interactions, such as van der Waals forces and hydrogen bonds with other amino acid residues, influencing the inhibitor's potency and selectivity for different CA isoforms. nih.govnih.gov

Given the structure of N-(2-Oxopropyl)benzenesulfonamide, it is highly probable that it would adopt a similar binding mode within the active site of a carbonic anhydrase. The benzenesulfonamide (B165840) moiety would anchor the molecule to the zinc ion, while the N-(2-oxopropyl) tail would project into a more variable region of the active site. The specific interactions of this tail would be critical for determining its isoform selectivity.

| Parameter | Description | Typical Findings for Benzenesulfonamide-CA Complexes |

| Protein Target | The specific enzyme or receptor co-crystallized with the ligand. | Human Carbonic Anhydrase II (hCA II) is a common model. nih.govnih.govnih.gov |

| Resolution (Å) | A measure of the level of detail in the crystal structure. Lower numbers indicate higher resolution. | Typically between 1.6 Å and 2.5 Å for high-quality structures. nih.gov |

| Key Active Site Residues | Amino acids in the protein that form direct interactions with the inhibitor. | His94, His96, His119 (coordinating the Zn²⁺ ion), Thr199, Glu106, Gln92, Phe131. nih.gov |

| Ligand-Metal Coordination | The direct bond between the inhibitor and the active site metal ion. | The nitrogen atom of the sulfonamide group coordinates to the Zn²⁺ ion. nih.gov |

| Hydrogen Bonding | Non-covalent interactions involving hydrogen atoms between the inhibitor and the protein. | Between sulfonamide oxygens and the side chain of Thr199 and a key water molecule. nih.gov |

| Other Non-covalent Interactions | Van der Waals forces, hydrophobic interactions, and pi-stacking. | The phenyl ring of the sulfonamide often engages in hydrophobic interactions. nih.gov |

Identification of Specific Molecular Targets (e.g., enzymes, receptors, DNA, RNA) via Proteomics or Other Screening Methods

While co-crystallography provides detailed information about how a compound binds to a known target, identifying unknown targets requires broader screening approaches. Chemical proteomics is a powerful discipline for the unbiased identification of the molecular targets of small molecules within a complex biological system, such as a cell lysate or even in living cells. mdpi.comasbmb.org

One common strategy in chemical proteomics is the use of affinity-based probes. nih.gov For N-(2-Oxopropyl)benzenesulfonamide, this would involve synthesizing a derivative that incorporates a reactive group for covalent attachment to its protein targets (a photo-affinity label) and/or a tag (like biotin) for subsequent enrichment. This modified probe is incubated with the biological sample, and upon activation (e.g., with UV light for a photo-affinity label), it forms a covalent bond with its binding partners. The tagged protein-ligand complexes can then be captured using affinity chromatography (e.g., with streptavidin beads if a biotin (B1667282) tag is used). The enriched proteins are then identified and quantified using mass spectrometry. mdpi.com

Another approach is the cellular thermal shift assay (CETSA), which can be coupled with mass spectrometry. biognosys.com This method relies on the principle that a protein becomes more thermally stable when a ligand is bound to it. Cells or cell lysates are treated with the compound of interest, heated to various temperatures, and the remaining soluble proteins are analyzed by mass spectrometry. Proteins that show increased stability at higher temperatures in the presence of the compound are identified as potential targets.

| Method | Principle | Information Gained | Potential Targets for N-(2-Oxopropyl)benzenesulfonamide |

| Affinity Chromatography with Mass Spectrometry | A tagged version of the compound is used to pull down its binding partners from a cell lysate for identification by mass spectrometry. nih.gov | Direct identification of binding proteins. | Carbonic Anhydrases, other enzymes with pockets that can accommodate the compound. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of a target protein, which can be detected by quantifying protein levels after heat treatment. biognosys.com | Identification of target engagement in a cellular context. | Enzymes, receptors, and other proteins that undergo conformational stabilization upon binding. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label the active sites of an entire enzyme family to assess changes in activity upon compound treatment. creative-proteomics.com | Identification of enzyme targets and assessment of their functional state. | Serine hydrolases, metalloproteases, or other enzyme classes depending on the reactivity of the compound or a derived probe. |

Structure Activity Relationship Sar Studies for N 2 Oxopropyl Benzenesulfonamide Analogs

Systematic Modification of the Benzenesulfonamide (B165840) Moiety and Impact on Molecular Interactions

The benzenesulfonamide group is a well-established zinc-binding group in a multitude of enzyme inhibitors, particularly targeting metalloenzymes like carbonic anhydrases (CAs). nih.govnih.gov The sulfonamide moiety's primary role is to coordinate with the zinc ion present in the active site of these enzymes. nih.gov Modifications to the benzene (B151609) ring can significantly influence the inhibitor's affinity and selectivity.

Systematic modifications often involve the introduction of various substituents at different positions of the phenyl ring. These alterations can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with the target protein. For instance, in the context of carbonic anhydrase inhibitors, the "tail approach" is a common strategy where different chemical moieties are attached to the benzenesulfonamide scaffold. nih.gov This approach has demonstrated that the nature of these tails strongly influences their activity by interacting with various parts of the active site cavity. nih.gov

Research on a broad range of benzenesulfonamide derivatives has shown that both electrostatic and steric effects are important for inhibition. benthamdirect.com For example, in studies on benzenesulfonamide derivatives targeting carbonic anhydrase XII, the introduction of different moieties to the benzenesulfonamide scaffold was found to be a key determinant of inhibitory potency. benthamdirect.com

A hypothetical SAR study on N-(2-Oxopropyl)benzenesulfonamide analogs could involve the introduction of electron-withdrawing or electron-donating groups on the benzene ring to modulate the acidity of the sulfonamide proton, which is critical for zinc binding. The table below illustrates potential modifications and their expected impact on molecular interactions.

| Modification on Benzene Ring | Rationale for Impact on Molecular Interactions | Potential Target Interaction Affected |

| Introduction of a para-methyl group | Increases hydrophobicity, potentially enhancing interactions with hydrophobic pockets in the active site. | Hydrophobic interactions |

| Introduction of a meta-nitro group | Electron-withdrawing, increases the acidity of the sulfonamide NH, potentially strengthening the interaction with the zinc ion. | Ionic/coordination bond with Zn2+ |

| Addition of a halogen (e.g., F, Cl) | Can form halogen bonds and alter electronic properties, potentially improving binding affinity and selectivity. | Halogen bonding, electrostatic interactions |

| Fusion with another ring (e.g., naphthalene) | Increases the surface area for van der Waals interactions and can provide a better fit in larger active sites. | Van der Waals forces, pi-stacking |

These examples, drawn from broader studies on benzenesulfonamides, provide a framework for how systematic modifications of the benzenesulfonamide moiety in N-(2-Oxopropyl)benzenesulfonamide could be approached to enhance its molecular interactions.

Derivatization of the Oxopropyl Chain and its Role in Target Recognition

The N-(2-Oxopropyl) chain of N-(2-Oxopropyl)benzenesulfonamide offers a versatile point for derivatization to improve target recognition and binding affinity. This aliphatic chain can be modified in several ways, including altering its length, introducing substituents, or replacing the ketone functionality. Such modifications can influence the molecule's flexibility, polarity, and ability to form specific interactions with amino acid residues in the target's binding pocket. researchgate.net

The ketone group in the oxopropyl chain is a key feature, capable of acting as a hydrogen bond acceptor. Its presence and position are critical for orienting the molecule within the active site. Research on other enzyme inhibitors has shown that the length and substitution of alkyl chains can significantly impact biological activity. researchgate.net

For N-(2-Oxopropyl)benzenesulfonamide analogs, potential derivatizations of the oxopropyl chain and their rationale are presented in the table below.

| Derivatization of Oxopropyl Chain | Rationale for Impact on Target Recognition | Potential Target Interaction Affected |

| Conversion of the ketone to a hydroxyl group | Introduces a hydrogen bond donor, which could form new interactions with the target protein. | Hydrogen bonding |

| Extension of the alkyl chain (e.g., to oxobutyl) | Allows the molecule to probe deeper into hydrophobic pockets of the target. | Hydrophobic interactions |

| Introduction of a methyl group at the C1 position | Creates a chiral center, potentially leading to stereoselective interactions with the target. | Steric and hydrophobic interactions |

| Replacement of the ketone with an amide | Introduces both a hydrogen bond donor and acceptor, increasing the potential for polar interactions. | Hydrogen bonding |

These derivatizations highlight the importance of the oxopropyl chain in fine-tuning the interaction of N-(2-Oxopropyl)benzenesulfonamide analogs with their biological targets.

Stereochemical Influences on Molecular Interactions

Stereochemistry plays a profound role in the interaction of drugs with their biological targets, which are themselves chiral entities like enzymes and receptors. youtube.comijpsjournal.com Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit significantly different pharmacological activities. biomedgrid.comnih.gov One enantiomer may fit perfectly into a receptor's binding site and elicit a therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. youtube.com

In the context of N-(2-Oxopropyl)benzenesulfonamide, a chiral center can be introduced by substitution on the oxopropyl chain. For example, methylation of the carbon adjacent to the ketone would create R and S enantiomers. These enantiomers could have different binding affinities and selectivities for a given target.

The differential interaction of stereoisomers with a chiral binding site is often explained by the three-point attachment model. For a molecule to bind effectively, it may need to interact with three specific points on the receptor. One enantiomer may be able to achieve this three-point interaction, while its mirror image cannot. nih.gov

The table below illustrates the potential differential activities of enantiomers of a hypothetical N-(2-Oxopropyl)benzenesulfonamide analog.

| Stereoisomer | Potential Interaction with Chiral Target | Expected Outcome |

| (R)-N-(1-methyl-2-oxopropyl)benzenesulfonamide | Favorable steric and electronic interactions with the active site. | Higher binding affinity and biological activity. |

| (S)-N-(1-methyl-2-oxopropyl)benzenesulfonamide | Steric clashes or unfavorable electronic interactions within the active site. | Lower binding affinity and reduced or no biological activity. |

Understanding the stereochemical requirements of the target is crucial for designing more potent and selective inhibitors based on the N-(2-Oxopropyl)benzenesulfonamide scaffold.

Positional Isomer Effects on Binding Affinity and Selectivity

Positional isomerism, which concerns the different placement of functional groups on a core scaffold, can have a dramatic effect on the binding affinity and selectivity of a drug molecule. nih.gov In the case of N-(2-Oxopropyl)benzenesulfonamide, substituents on the benzene ring can be placed at the ortho, meta, or para positions relative to the sulfonamide group. The position of these substituents can alter the molecule's shape, electronic distribution, and ability to interact with specific residues in the target's active site.

For example, a substituent at the para position might extend into a hydrophobic pocket, while the same substituent at the ortho position could cause steric hindrance or form a favorable intramolecular hydrogen bond that affects the molecule's conformation. nih.gov Studies on various classes of inhibitors have demonstrated that positional isomers can exhibit vastly different biological activities. nih.gov

The following table outlines the potential effects of positional isomerism for a hypothetical substituted N-(2-Oxopropyl)benzenesulfonamide analog.

| Positional Isomer | Potential Impact on Binding | Effect on Affinity and Selectivity |

| ortho-substituted analog | May lead to steric clashes with the protein backbone or form intramolecular hydrogen bonds, altering the preferred conformation for binding. | Could decrease affinity or, in some cases, increase selectivity by favoring a specific binding mode. |

| meta-substituted analog | The substituent may be positioned to interact with a specific amino acid side chain that is not accessible to ortho or para isomers. | Could lead to a unique binding profile with potentially improved affinity and/or selectivity. |

| para-substituted analog | The substituent extends away from the sulfonamide group and can probe deeper regions of the binding site, often interacting with hydrophobic pockets. | Often leads to increased affinity due to favorable hydrophobic interactions. |

These examples underscore the importance of exploring positional isomerism in the lead optimization phase of drug discovery for N-(2-Oxopropyl)benzenesulfonamide analogs.

Computational SAR Approaches (e.g., 3D-QSAR, CoMFA)

Computational methods are invaluable tools in modern drug design and play a significant role in understanding Structure-Activity Relationships. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used to correlate the 3D properties of a series of molecules with their biological activities. tandfonline.comnih.govingentaconnect.com

These methods generate predictive models that can guide the design of new, more potent analogs. CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting contour maps from these analyses highlight regions where modifications to the molecular structure are likely to increase or decrease activity. japsonline.com

For a series of N-(2-Oxopropyl)benzenesulfonamide analogs with known biological activities, a 3D-QSAR study could be performed as follows:

A set of analogs would be synthesized and their biological activity determined.

The 3D structures of the analogs would be generated and aligned based on a common scaffold.

CoMFA and CoMSIA would be used to generate statistical models correlating the 3D fields with the observed activities.

The resulting models would be validated to ensure their predictive power. nih.gov

The table below summarizes the kind of information that can be obtained from such a study.

| Computational Method | Information Provided | Application in Drug Design |

| CoMFA | Contour maps indicating regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity. | Guiding the placement of substituents with specific steric and electronic properties to enhance binding affinity. |

| CoMSIA | In addition to steric and electrostatic fields, provides insights into the importance of hydrophobic and hydrogen bonding interactions at specific locations. | Offering a more detailed understanding of the key interactions, allowing for the design of analogs with improved potency and selectivity. |

| Molecular Docking | Predicts the preferred binding mode of a ligand within the active site of a target protein, revealing key intermolecular interactions. | Visualizing how analogs bind to the target, helping to rationalize SAR data and design new inhibitors with improved interactions. |

By integrating these computational approaches, the design of novel N-(2-Oxopropyl)benzenesulfonamide analogs can be significantly accelerated, leading to the identification of more effective and selective therapeutic agents.

Applications in Organic Synthesis and Catalysis

N-(2-Oxopropyl)benzenesulfonamide as a Versatile Synthetic Intermediate

Currently, there is a lack of dedicated studies in the scientific literature that specifically describe the use of N-(2-Oxopropyl)benzenesulfonamide as a versatile synthetic intermediate. While its structure contains both a ketone and a sulfonamide functional group, which are individually well-utilized in organic synthesis, the combined reactivity and synthetic potential of this specific molecule have not been extensively explored or reported.

Use as a Building Block in Complex Molecule Synthesis

No specific examples of N-(2-Oxopropyl)benzenesulfonamide being used as a building block in the synthesis of complex molecules are prominently featured in peer-reviewed research. The synthesis of complex molecules often relies on well-established and predictable reactions of building blocks. The absence of such reports for this compound suggests it is not a commonly used precursor in multistep syntheses.

Investigation as a Ligand in Metal-Catalyzed Transformations

An investigation of scientific databases reveals no specific studies where N-(2-Oxopropyl)benzenesulfonamide has been systematically investigated as a ligand in metal-catalyzed transformations. The development of new ligands is a very active area of research, and the lack of publications on this compound indicates that its potential in this area has not been realized or is yet to be explored.

Development of Novel Reagents or Catalysts Incorporating the Sulfonamide and Ketone Functionalities

The development of novel reagents or catalysts that specifically incorporate the dual functionalities of the sulfonamide and ketone present in N-(2-Oxopropyl)benzenesulfonamide has not been reported in the available scientific literature. Research in this area tends to focus on molecules with proven reactivity and selectivity, and this particular compound does not appear to have been a focus of such efforts.

Stereoselective Reactions Employing the Compound as a Chiral Auxiliary (if applicable)

There is no evidence in the scientific literature to suggest that N-(2-Oxopropyl)benzenesulfonamide has been employed as a chiral auxiliary in stereoselective reactions. Chiral auxiliaries are typically molecules with well-defined stereocenters that can effectively control the stereochemical outcome of a reaction. wikipedia.org While the broader class of sulfonamides has been used in the design of chiral auxiliaries, there are no specific reports of N-(2-Oxopropyl)benzenesulfonamide being used for this purpose. wikipedia.org For a compound to be used as a chiral auxiliary, it must first be resolved into its constituent enantiomers, a process that has not been described for this molecule.

Future Research Directions and Perspectives

Development of More Sustainable and Scalable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry and process scalability. For N-(2-Oxopropyl)benzenesulfonamide, a primary research focus will be the development of synthetic routes that are not only efficient but also environmentally benign and economically viable for large-scale production.

Current synthetic strategies often rely on conventional methods that may involve hazardous reagents or generate significant waste. Future methodologies will likely pivot towards greener alternatives. This includes the exploration of ultrasound-assisted and microwave-assisted synthesis, which have been shown to accelerate reactions and improve yields in the synthesis of other sulfonamide derivatives nih.gov. The use of eco-friendly solvents, such as water, is another promising avenue that has proven effective for related compounds nih.gov.

Furthermore, the principles of continuous flow chemistry present a significant opportunity for the scalable synthesis of N-(2-Oxopropyl)benzenesulfonamide and its analogs. Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for automation, as demonstrated in the synthesis of related β-keto sulfoxides nih.gov. A modular approach, such as the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, could also be adapted to provide a highly efficient and versatile route to β-ketosulfonamides, allowing for the coupling of various amines and ketones under mild conditions nih.gov. Research in this area will be critical for transitioning this compound from a laboratory curiosity to a readily accessible chemical tool.

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby accelerating the discovery process. For N-(2-Oxopropyl)benzenesulfonamide, advanced computational studies will be instrumental in rationally designing analogs with tailored properties.

Density Functional Theory (DFT) studies can provide deep insights into the structural and electronic properties of the molecule. nih.govnih.govnanomedicine-rj.com By calculating parameters like frontier molecular orbital (FMO) energies, researchers can understand its kinetic stability and reactivity. nih.gov These calculations can also help in comparing the simulated spectral data (e.g., FT-IR, UV-Vis, NMR) with experimental results to confirm the molecular structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. By developing 2D and 3D-QSAR models based on a series of benzenesulfonamide (B165840) derivatives, it is possible to identify the key structural features that govern their biological activity. researchgate.netnih.govtandfonline.commdpi.com These models can then be used to predict the activity of novel, computationally designed analogs of N-(2-Oxopropyl)benzenesulfonamide, prioritizing the synthesis of the most promising candidates.

Furthermore, molecular dynamics (MD) simulations can be employed to study the conformational flexibility of N-(2-Oxopropyl)benzenesulfonamide and its interactions with biological targets, such as enzymes or receptors. researchgate.netnih.gov This information is crucial for understanding its mechanism of action and for designing derivatives with enhanced binding affinity and selectivity. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties through in silico methods will also be vital to assess the drug-likeness of newly designed compounds. nih.gov

Design and Synthesis of N-(2-Oxopropyl)benzenesulfonamide Analogs for Mechanistic Probing

To fully understand the biological and chemical behavior of N-(2-Oxopropyl)benzenesulfonamide, the design and synthesis of a library of analogs for mechanistic studies will be essential. This approach has been successfully used for other benzenesulfonamides to probe their roles as, for example, carbonic anhydrase inhibitors. researchgate.net

By systematically modifying different parts of the N-(2-Oxopropyl)benzenesulfonamide molecule—such as the benzene (B151609) ring, the sulfonamide nitrogen, and the propyl chain—researchers can establish structure-activity relationships (SAR). For instance, introducing different substituents on the aromatic ring can modulate the electronic properties and steric profile of the molecule, which can in turn affect its binding to biological targets.

The N-acylsulfonamide group itself is a bioisostere of carboxylic acids and plays a crucial role in the biological activity of many drugs. nih.gov Synthesizing analogs where this group is replaced by other bioisosteres could help to elucidate its importance for a given biological effect and potentially lead to derivatives with improved pharmacokinetic properties. nih.gov These mechanistic studies, combining synthesis, biological evaluation, and computational analysis, will be critical for the rational development of N-(2-Oxopropyl)benzenesulfonamide-based compounds for specific applications.